N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique arrangement of pyrazole and isoxazolo[5,4-b]pyridine moieties
Preparation Methods
The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenated reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives. Compared to these, N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potential applications. Some similar compounds are:
- 3,5-Dimethyl-1H-pyrazole
- Isoxazolo[5,4-b]pyridine derivatives[5][5]
This compound’s distinct combination of functional groups and structural motifs makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H17N7O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N7O2/c1-9-5-14(21-24(9)4)20-16(25)12-6-13(11-7-18-23(3)8-11)19-17-15(12)10(2)22-26-17/h5-8H,1-4H3,(H,20,21,25) |
InChI Key |
BINDJKJTJDGHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.